N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide
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Overview
Description
N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide is a chemical compound with a complex structure that includes a long hydrocarbon chain and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain can be synthesized through a series of reactions, including aldol condensation and hydrogenation.
Introduction of Functional Groups: The hydroxyl and amide groups are introduced through reactions such as esterification and amidation.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: A ceramide with similar functional groups but a longer hydrocarbon chain.
N-[(2S,3R)-1,3-Dihydroxy-2-dodecanyl]tetradecanamide: Another compound with similar hydroxyl and amide groups but different chain length and structure.
Uniqueness
N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its relatively shorter hydrocarbon chain compared to similar compounds may result in different solubility and reactivity characteristics.
Properties
CAS No. |
920277-62-9 |
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Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H33NO3/c1-4-5-6-7-8-9-10-15(19)14(12-18)17-16(20)11-13(2)3/h13-15,18-19H,4-12H2,1-3H3,(H,17,20)/t14-,15?/m0/s1 |
InChI Key |
NPJYCWOPUNAVJC-MLCCFXAWSA-N |
Isomeric SMILES |
CCCCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
Canonical SMILES |
CCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origin of Product |
United States |
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